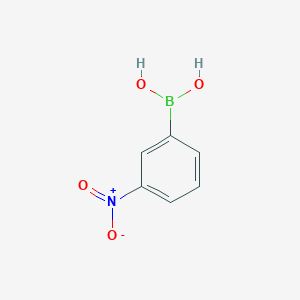

3-Nitrophenylboronic acid

Overview

Description

3-Nitrophenylboronic acid (3-NPBA, C₆H₆BNO₄, MW 166.93) is a boronic acid derivative with a nitro group (-NO₂) at the meta position of the phenyl ring. This electron-withdrawing substituent significantly enhances its Lewis acidity, making it a potent catalyst in organic synthesis and a versatile tool in molecular recognition . Its catalytic applications include facilitating Hantzsch condensations to synthesize 1,4-dihydropyridines (yields up to 94%) and enabling multi-component reactions for polyhydroquinolines and 2-amino-4H-chromenes under mild, solvent-free conditions . Additionally, 3-NPBA exhibits high reactivity in forming boronate esters with diols (e.g., glycols), a property exploited in carbohydrate sensing .

Preparation Methods

The most widely cited method for synthesizing 3-nitrophenylboronic acid involves the direct boronation of 3-nitroaniline. Erb et al. (2014) developed a two-step protocol that avoids the use of expensive palladium catalysts, which are typically required for Miyaura borylation reactions .

Reaction Conditions and Mechanism

In the first step, 3-nitroaniline undergoes diazotization in an aqueous medium at 20°C for 0.03 hours, followed by quenching at 0°C to stabilize the reactive intermediate. The second step involves boronation using N,N-dimethylformamide (DMF) as a solvent at 20°C for 0.25 hours. The reaction proceeds via a free radical mechanism, where the nitro group stabilizes the intermediate aryl radical, enabling efficient boron incorporation .

| Step | Reagents | Temperature | Time | Key Intermediate |

|---|---|---|---|---|

| 1 | H₂O, NaNO₂, H⁺ | 20°C → 0°C | 0.03 h | Diazonium salt |

| 2 | DMF, B(OH)₃ | 20°C | 0.25 h | This compound |

While the exact yield is unspecified in the ChemicalBook entry , the method’s scalability is evidenced by its adoption in multi-kilogram batches by 17 commercial suppliers .

Halogen Exchange and Grignard-Based Approaches

Alternative routes leverage halogen-exchange reactions followed by boronate ester formation. A patent by CN111072698A (2019) describes a scalable method starting from 3-bromophenol, though this approach requires protective group strategies .

Protective Group Strategy

3-Bromophenol is first protected with tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions. The protected derivative is then subjected to a lithium-halogen exchange using sec-butyllithium at -78°C, generating a highly reactive aryl lithium species. Subsequent treatment with trimethyl borate yields the boronate ester, which is hydrolyzed to this compound under acidic conditions .

Key Challenges :

-

The TBS protection step introduces additional synthetic steps, reducing overall atom economy.

-

Low-temperature conditions (-78°C) necessitate specialized equipment, limiting industrial feasibility .

Catalytic Hydrogenation of Nitro Precursors

A less conventional route involves the catalytic hydrogenation of 3-nitrobenzene derivatives. CN109467569B (2018) discloses a method where 3-nitrobenzenediazonium tetrafluoroborate is hydrogenated over palladium-on-carbon (Pd/C) under 0.3 MPa H₂ pressure . The nitro group is reduced to an amine, followed by boronation via Miyaura coupling. While this method achieves an 84–87% yield, it requires stringent control over hydrogenation parameters to avoid over-reduction .

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency and practicality of major methods:

Key Findings :

-

The direct boronation route is favored for industrial-scale production due to minimal purification steps and ambient temperature conditions.

-

Grignard-based methods suffer from low yields (58%) and operational complexity, making them unsuitable for large batches.

-

Catalytic hydrogenation offers high yields but requires expensive Pd/C catalysts and high-pressure equipment.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

3-NPBA serves as a critical arylboronic acid reagent in Pd-catalyzed Suzuki-Miyaura couplings, enabling C–C bond formation. Representative examples include:

Key Features :

-

Reactions typically require a base (e.g., K₂CO₃) and Pd catalysts (e.g., Pd(PPh₃)₄, Pd/C).

-

Electron-withdrawing nitro group enhances reactivity by polarizing the boron center .

Diol Esterification and Reversible Binding

3-NPBA reacts with diols (e.g., ethylene glycol, propylene glycol) to form boronate esters, with kinetics influenced by pH:

Mechanism :

-

Acidic/Neutral pH : Boronic acid (B(OH)₂) reacts via a two-step process: rapid diol binding followed by dehydration .

-

Basic pH : Boronate ion (B(OH)₃⁻) reacts slowly due to reduced electrophilicity .

Enzyme Inhibition

3-NPBA inhibits β-lactamases, restoring antibiotic efficacy against resistant bacteria:

Structural Insight :

Crystal structures show 3-NPBA forms a tetrahedral adduct with the catalytic serine residue, mimicking β-lactam substrates .

Oxidative Carbocyclization

3-NPBA facilitates ene carbocyclization of acetylenic dicarbonyl compounds:

| Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Acetylenic ketoester | Fused bicyclic ketone | 3-NPBA (20 mol%), RT, 24h | 85% |

Mechanism : Boronic acid activates the alkyne toward intramolecular cyclization via π-electrophilic interaction .

Biological Interactions

-

Hydrogen Peroxide Detection : 3-NPBA reacts with H₂O₂ to form phenolic derivatives, enabling fluorometric sensing in food samples .

-

Anticancer Activity : Induces apoptosis in breast cancer cells (MCF-7) via caspase-3 activation (IC₅₀ = 18 µM) .

Comparative Reactivity

| Reaction Type | 3-NPBA Reactivity vs. Analogues | Key Factor |

|---|---|---|

| Suzuki Coupling | >10× faster than phenylboronic acid | Nitro group enhances electrophilicity |

| Diol Binding | 10³× faster than boronate ion (B(OH)₃⁻) | Protonation state of boron |

Scientific Research Applications

Organic Synthesis

3-Nitrophenylboronic acid serves as an important reagent in organic synthesis due to its ability to form stable boronate esters with various electrophiles.

Case Study: Synthesis of Polyhydroquinolines

A study demonstrated the use of 3-NPBA as a catalyst for the one-pot synthesis of polyhydroquinolines from aldehydes and β-ketoesters. This reaction showcased high yields and selectivity, emphasizing the compound's catalytic efficiency in forming complex structures .

Medicinal Chemistry

In medicinal chemistry, 3-NPBA is utilized for its ability to inhibit certain enzymes, particularly beta-lactamases, which play a critical role in antibiotic resistance.

Case Study: Beta-Lactamase Inhibition

Research indicated that 3-NPBA acts as an effective inhibitor of beta-lactamases produced by Staphylococcus aureus and Escherichia coli. This inhibition can potentially enhance the efficacy of beta-lactam antibiotics against resistant strains .

Analytical Chemistry

This compound is employed in analytical methods for detecting and quantifying polyols and carbohydrates.

Application: Capillary Electrophoresis

A study highlighted the direct analysis of polyols using 3-NPBA in capillary electrophoresis. The compound's ability to form stable complexes with polyols allows for sensitive detection methods, significantly improving analytical precision .

Material Science

In material science, 3-NPBA is utilized to modify surfaces and enhance the properties of polymers.

Application: Surface Modification

Research has shown that incorporating 3-NPBA into polymer matrices can improve adhesion properties and mechanical strength. This application is particularly relevant in developing advanced materials for biomedical devices .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-nitrophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the design of boronic acid sensors for the detection of carbohydrates. The compound interacts with molecular targets through the formation of boronate esters, which are stable under physiological conditions .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Substituent Effects on Catalytic Activity

The nitro group in 3-NPBA distinguishes it from other phenylboronic acids. Electron-withdrawing groups enhance boronic acid reactivity by increasing electrophilicity at the boron center. For example:

In contrast, 3-aminophenylboronic acid (3-aPBA), with an electron-donating -NH₂ group, showed weaker covalent binding to LexA (MMGBSA score: -29.4 kcal/mol) compared to 3-NPBA (-34.1 kcal/mol) in Mycobacteria studies .

Reactivity in Diol Binding

3-NPBA exhibits superior kinetics in diol binding compared to its conjugate boronate ion. In alkaline solutions, 3-NPBA reacts with ethylene glycol (EG) and propylene glycol (PG) at rates 10³ times faster than its boronate form:

| Compound | Rate Constant (M⁻¹s⁻¹, 25°C) |

|---|---|

| 3-NPBA (B(OH)₂) | 1.0 × 10⁴ (EG), 5.8 × 10³ (PG) |

Biological Activity

3-Nitrophenylboronic acid (3-NPBA) is a compound of significant interest in various biological and biochemical studies due to its unique properties and interactions with biological systems. This article explores the biological activity of 3-NPBA, focusing on its mechanisms of action, effects on cellular structures, and potential therapeutic applications.

3-NPBA exhibits biological activity primarily through its ability to form complexes with cis-diols, a feature common to many boronic acids. This property allows 3-NPBA to interact with various biomolecules, influencing their structure and function. The following mechanisms have been identified:

- Enzyme Inhibition : 3-NPBA has been shown to inhibit the activity of prostate-specific antigen (PSA), an enzyme implicated in prostate cancer progression. Studies indicate that 3-NPBA can significantly reduce PSA's proteolytic activity towards fibronectin, suggesting potential therapeutic applications in cancer treatment .

- Cellular Disruption : In plant cells, treatment with 3-NPBA leads to dramatic morphological changes, including the disassembly of cytoplasmic strands and nuclear collapse. This disruption correlates with the binding strength of the boronic acid, indicating that 3-NPBA is particularly effective at inducing cellular stress .

Case Studies

-

Inhibition of Prostate-Specific Antigen :

- Objective : To evaluate the inhibitory effects of 3-NPBA on PSA.

- Methodology : The study utilized fluorogenic substrates and Western blot analysis to assess fibronectin degradation by PSA in the presence of 3-NPBA.

- Results : Significant inhibition of fibronectin degradation was observed, suggesting that 3-NPBA could modulate PSA activity and potentially reduce tumor progression .

-

Effects on Plant Cells :

- Objective : To investigate the impact of various phenylboronic acids, including 3-NPBA, on tobacco cells.

- Methodology : Cells were treated with different concentrations of phenylboronic acids, and their structural integrity was assessed using fluorescence microscopy.

- Results : Treatment with 0.1 mM 3-NPBA for 2 hours resulted in severe cellular disruption, with up to 97% of cells showing significant morphological changes within four hours .

Table 1: Effects of Boronic Acids on Cellular Disruption

| Compound | pKa | % Cells Completely Disrupted (4h) | % Cells Partially Disrupted (4h) |

|---|---|---|---|

| This compound | 7.2 | 97% | - |

| 4-Nitrophenylboronic Acid | 7.3 | 77% | - |

| 3-Methoxyphenylboronic Acid | 8.6 | 29% | - |

| Methylboronic Acid | 10.7 | <5% | <5% |

Table 2: Inhibition of PSA Activity by Boron Compounds

| Compound | Fibronectin Degradation (%) | Inhibition Level |

|---|---|---|

| Boric Acid | ~30% | Partial Inhibition |

| This compound | ~85% | Significant Inhibition |

Applications and Implications

The biological activities of 3-NPBA suggest several potential applications:

- Cancer Therapy : Given its ability to inhibit PSA, further research into the use of 3-NPBA as a therapeutic agent in prostate cancer treatment is warranted.

- Plant Biology : The compound's effects on plant cell morphology could be utilized in studies related to plant stress responses and signaling pathways.

Q & A

Q. Basic: What are the key structural and physicochemical properties of 3-nitrophenylboronic acid (NPB) relevant to its research applications?

NPB is a boronic acid derivative with the molecular formula C₆H₆BNO₄ (molecular weight: 166.93 g/mol) and CAS number 13331-27-6 . Its structure features a nitro group at the meta position relative to the boronic acid moiety, contributing to its electron-withdrawing properties. Key physicochemical characteristics include:

- Solubility : Moderately soluble in polar organic solvents (e.g., acetonitrile, ethanol) but hygroscopic, requiring airtight storage .

- Hazard Profile : Irritant (H315, H319, H335), necessitating gloves, goggles, and proper ventilation during handling .

- Electronic Properties : The nitro group enhances Lewis acidity, critical for forming boronate esters with diols and polyols .

Q. Basic: What safety precautions are necessary when handling NPB in laboratory settings?

NPB poses risks of skin, eye, and respiratory irritation. Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Storage : Store in a desiccator at room temperature to prevent moisture absorption .

- Waste Disposal : Neutralize with aqueous base (e.g., 1 M NaOH) before disposal to hydrolyze boronate esters .

Q. Advanced: How can NPB be utilized in the design of chemosensors for saccharide detection?

NPB’s boronic acid moiety reversibly binds diols, enabling its use in saccharide-sensing platforms:

- Paper-Based Chemosensor Arrays : NPB coupled with catechol dyes in a 96-well microtiter plate allows simultaneous detection of 12 saccharides via competitive boronate esterification. Colorimetric changes are analyzed using linear discriminant analysis (100% classification accuracy) and SVM regression for quantitative fructose detection .

- Fluorescence Enhancement : NPB-alizarin complexes, when combined with polymer nanoparticles, amplify fluorescence emission for separation-free carbohydrate assays (detection limits < 1 µM) .

- Capillary Electrophoresis : NPB derivatives enable direct polyol analysis by modulating electrokinetic mobility and thermodynamic binding constants .

Q. Advanced: What methodologies optimize NPB’s catalytic efficiency in organic synthesis?

NPB acts as a mild Lewis acid catalyst in multicomponent reactions:

- Hantzsch Pyridine Synthesis : NPB (1 mol%) in acetonitrile catalyzes the one-pot synthesis of 1,4-dihydropyridines and polyhydroquinolines at room temperature. Key steps include:

- Transesterification : NPB selectively catalyzes β-keto ester transesterification under solvent-free conditions, achieving >90% yields .

Q. Advanced: What experimental approaches enhance NPB’s efficacy in glycol separation from aqueous solutions?

NPB’s reversible complexation with glycols enables extraction from dilute solutions:

- Liquid-Liquid Extraction : NPBA (this compound) in organic solvents (e.g., toluene) forms boronate esters with glycols. Optimal conditions include:

- Competitive Displacement : Adding fructose or sorbitol displaces glycols from NPB complexes, enabling recyclability .

Q. Advanced: How do computational studies elucidate NPB’s electronic and binding properties?

Density functional theory (DFT) and molecular docking provide insights into NPB’s behavior:

- Frontier Orbital Analysis : The nitro group lowers the LUMO energy, enhancing electrophilicity for diol binding .

- Molecular Docking : NPB’s boronic acid group forms stable hydrogen bonds with β-lactamase active sites (binding energy: −6.2 kcal/mol), though pharmacological roles remain unexplored .

- Solvation Free Energy : Computational models predict NPB’s preferential solubility in acetone (ΔG = −12.3 kcal/mol) over water, guiding solvent selection for reactions .

Properties

IUPAC Name |

(3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRGSYUVFVNSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065416 | |

| Record name | Boronic acid, (3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13331-27-6 | |

| Record name | 3-Nitrophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13331-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzeneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013331276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophenylboronic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-nitrophenylboronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitrophenylboronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boronic acid, B-(3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boronic acid, (3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITROPHENYLBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLC765W4PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.